molecular formula C9H10BrNO3 B1449433 1-Bromo-3-isopropoxy-2-nitrobenzene CAS No. 1369955-19-0

1-Bromo-3-isopropoxy-2-nitrobenzene

Cat. No.: B1449433
CAS No.: 1369955-19-0
M. Wt: 260.08 g/mol
InChI Key: FGGMCQPXFMPVGU-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxy-2-nitrobenzene is a brominated aromatic compound featuring three substituents: a bromine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 3, and a nitro group (-NO₂) at position 2. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (isopropoxy) groups, creating unique electronic and steric properties that influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-bromo-2-nitro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMCQPXFMPVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-3-isopropoxy-2-nitrobenzene typically involves the following key steps:

  • Introduction of the isopropoxy group onto a nitro-substituted benzene ring.
  • Bromination at the appropriate position relative to the nitro and isopropoxy substituents.
  • Purification and isolation of the target compound.

The synthesis often starts from a nitrobenzene derivative that already contains either a halogen or an alkoxy substituent, facilitating regioselective substitution.

Preparation via Nucleophilic Aromatic Substitution (SNAr)

A common approach involves nucleophilic aromatic substitution where a halogenated nitrobenzene (e.g., 1-fluoro-2-nitrobenzene) is reacted with isopropanol or an isopropoxide source to introduce the isopropoxy group at the meta position relative to the nitro group. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, especially at positions ortho and para to itself.

  • Starting Material: 1-fluoro-2-nitrobenzene
  • Reagent: Isopropanol or isopropoxide ion
  • Conditions: Typically heating under reflux in a polar aprotic solvent or neat alcohol
  • Outcome: Formation of 1-fluoro-3-isopropoxy-2-nitrobenzene intermediate

This intermediate can then be subjected to bromination to replace the fluorine atom with bromine, or alternatively, bromination can be performed on the nitro-substituted isopropoxybenzene.

Bromination of Isopropoxy-Nitrobenzene

Bromination is generally performed using bromine or brominating agents under controlled conditions to achieve substitution at the 1-position of the benzene ring. The presence of the nitro group directs the bromination to the desired position due to its strong electron-withdrawing effect.

  • Reagents: Bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents
  • Solvent: Often acetic acid, chloroform, or dichloromethane
  • Temperature: Usually 0–50°C to control reaction rate and selectivity
  • Yield: Moderate to good, depending on conditions

Reduction and Functional Group Interconversion (Optional)

In some synthetic routes, the nitro group or other substituents may be modified post-bromination to fine-tune the compound's properties or to introduce further functionalization. For example, reduction of the nitro group to an amine followed by re-oxidation can be part of multi-step syntheses.

Industrial and Patent-Reported Methods

A patented industrial method (US9006477B2) describes the production of nitrobenzene compounds, including halogenated and alkoxy-substituted derivatives, by oxidation of aniline precursors in the presence of tungsten compounds and hydrogen peroxide under acidic to neutral conditions. This method allows for mild, efficient, and environmentally friendly synthesis without the use of hazardous peroxy acids.

  • Key Features:
    • Use of aniline derivatives as starting materials
    • Oxidation with hydrogen peroxide and tungsten catalysts
    • Acidic conditions (pH ≤ 2) followed by neutral to alkaline phase
    • High yield and industrial scalability
    • Avoidance of hazardous reagents and conditions

This method could be adapted for the synthesis of this compound by selecting appropriate aniline precursors bearing bromine and isopropoxy substituents.

Experimental Data from Literature

A specific example from Ambeed describes the preparation of 4-bromo-1-isopropoxy-2-nitrobenzene (a regioisomer closely related to the target compound) with the following conditions and results:

Parameter Details
Starting Material 4-bromo-1-isopropoxy-2-nitrobenzene (prepared via general procedure)
Reagents Hydrogen chloride (1 M aqueous), stannous chloride
Solvent Tetrahydrofuran (THF), water
Temperature 50°C
Reaction Time 24 hours
Workup Quenched with saturated sodium bicarbonate, filtered, extracted with ethyl acetate
Purification CombiFlash chromatography (0–30% ethyl acetate)
Yield 64%
Characterization ^1H NMR, ^13C NMR, HRMS confirming structure and purity

This procedure involves reduction steps and purification tailored to the bromo-isopropoxy-nitrobenzene framework and can inform analogous syntheses of the this compound isomer.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 1-fluoro-2-nitrobenzene Isopropanol, base, heat Regioselective, straightforward Requires activated halogenated nitrobenzene
Electrophilic Bromination Isopropoxy-nitrobenzene derivatives Bromine or NBS, acetic acid, low temp Good regioselectivity with directing groups Potential over-bromination
Tungsten-Catalyzed Oxidation (Patent US9006477B2) Aniline derivatives with halogen/alkoxy H2O2, tungsten catalyst, acidic to neutral pH Mild, scalable, environmentally friendly Requires specific catalyst and conditions
Reduction and Functional Group Interconversion Nitro or halogenated intermediates SnCl2, HCl, THF, aqueous workup Enables fine tuning of substituents Multi-step, moderate yield

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isopropoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-isopropoxy-2-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-isopropoxy-2-nitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
1-Bromo-3-isopropoxy-2-nitrobenzene C₉H₁₀BrNO₃ (estimated) ~260.08 Br (1), -OCH(CH₃)₂ (3), -NO₂ (2) Balanced steric bulk; mixed electronic effects.
1-Bromo-3-nitrobenzene C₆H₄BrNO₂ 202.01 Br (1), -NO₂ (3) Simpler structure; lacks alkoxy groups, leading to lower steric hindrance.
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 308.13 Br (1), -OCH₂C₆H₅ (2), -NO₂ (3) Benzyloxy group increases lipophilicity and molecular weight.
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene C₁₀H₁₂BrNO₃ 274.11 Br (1), -OCH(CH₃)₂ (5), -NO₂ (4), -CH₃ (2) Methyl group adds steric hindrance; substituent positions alter reactivity.
1-Bromo-3-methoxy-5-nitrobenzene C₇H₆BrNO₃ 232.03 Br (1), -OCH₃ (3), -NO₂ (5) Methoxy group is smaller, enhancing solubility in polar solvents.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta positions. The isopropoxy group (-OCH(CH₃)₂) donates electrons via resonance but introduces steric bulk due to its branched alkyl chain. In contrast, methoxy (-OCH₃) in CAS 16618-67-0 is a stronger electron donor with less steric hindrance.
  • The methyl group in 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene further increases steric effects, making it less reactive in certain coupling reactions.

Physical Properties

  • Solubility: The isopropoxy group enhances solubility in non-polar solvents compared to methoxy analogs. Benzyloxy-containing compounds exhibit even greater lipophilicity.
  • Melting/Boiling Points : Higher molecular weight compounds (e.g., 308.13 g/mol for benzyloxy analog ) likely have elevated melting points due to increased van der Waals forces.

Biological Activity

1-Bromo-3-isopropoxy-2-nitrobenzene is an organic compound notable for its unique structural features, which include a bromine atom, an isopropoxy group, and a nitro group attached to a benzene ring. These functional groups significantly influence the compound's biological activity and potential applications in medicinal chemistry.

The molecular formula of this compound is C10H12BrNO3. The presence of the bromine atom enhances the compound's electrophilicity, making it reactive towards nucleophiles. The isopropoxy group serves as an electron-donating substituent, while the nitro group acts as an electron-withdrawing moiety, creating a balance that affects the compound's reactivity and stability in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to influence neurotransmitter systems by modulating the release or uptake of neurotransmitters such as serotonin and dopamine. This mechanism could lead to diverse physiological effects, including anti-inflammatory and antiproliferative activities .

Biological Activity Assays

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Antibacterial Activity : Preliminary studies indicate that the compound may possess antibacterial properties against various pathogens.
  • Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cell lines, suggesting its utility in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against E. coli and Staphylococcus aureus
AntiproliferativeInhibition of HeLa and A549 cell lines

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Antibacterial Properties : A study assessed the antibacterial efficacy of nitro-substituted phenolic compounds, revealing that compounds with similar structures exhibited notable activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antiproliferative Research : In vitro studies demonstrated that nitroaromatic compounds could inhibit cancer cell growth through apoptosis induction mechanisms. The specific pathways involved remain an area for further exploration .

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively characterized; however, preliminary assessments suggest low toxicity levels similar to other nitroaromatic compounds. Toxicity predictions indicate that it may belong to classes with minimal side effects concerning hepatotoxicity and mutagenicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.